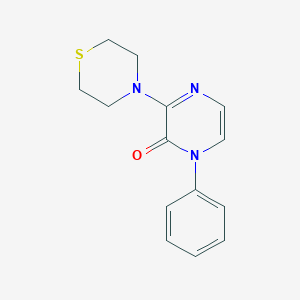

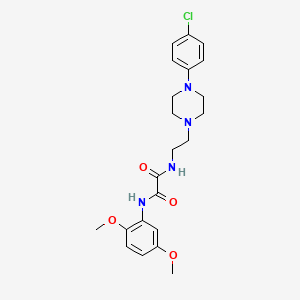

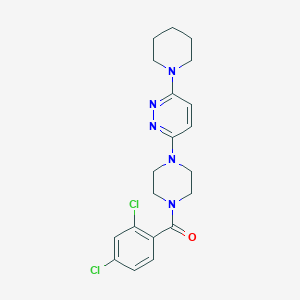

N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a synthetic molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anti-tubercular properties and as potential PET imaging agents for cancer .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multiple steps, starting from basic aromatic acids or amines. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives was achieved through a series of reactions starting from pyrazinamide, a known anti-tubercular drug . Similarly, the synthesis of a PET imaging agent involved a 9-step process starting from 2,6-difluorobenzoic acid . These examples suggest that the synthesis of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide would also require a multi-step synthetic route, possibly involving the formation of the pyridazinone core, followed by the introduction of the benzamide moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure analysis of a N-(pyridin-2-ylmethyl)benzamide derivative revealed two independent molecules with different orientations of the pyridine and benzene rings . This indicates that the molecular structure of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide would likely exhibit conformational diversity due to the presence of multiple rings and substituents.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the synthesis of nicotinamide and thieno[2,3-b]pyridine derivatives from N-1-Naphthyl-3-oxobutanamide involved reactions with arylidinecyanothioacetamide and α-haloketones . These reactions typically involve nucleophilic substitution, cyclization, and condensation steps. The specific chemical reactions of N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide would depend on the reactivity of the pyridazinone core and the benzamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of the molecule . The trifluoromethyl group in the compound of interest is likely to increase its lipophilicity, which could be relevant for its potential biological activity. Additionally, the crystal structure of related compounds can provide insights into intermolecular interactions and stability .

Scientific Research Applications

Synthesis and Biological Evaluation

- Researchers have developed synthesis routes for thienopyrimidine derivatives, some of which showed pronounced antimicrobial activity. These derivatives offer insights into the chemical behavior and potential biological applications of structurally related compounds (Bhuiyan et al., 2006).

- Novel pyridine and fused pyridine derivatives have been synthesized, starting from specific hydrazinyl-pyridine-carbonitriles. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies, suggesting their potential in antimicrobial and antioxidant applications (Flefel et al., 2018).

Antiproliferative Activity and Chemical Synthesis

- A study on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives highlighted their synthesis and evaluation for antiproliferative activity against endothelial and tumor cells. These findings are crucial for understanding the chemical space around pyridazin derivatives for therapeutic applications (Ilić et al., 2011).

Photophysical and Fluorescence Properties

- Benzamides with pyridine, pyridazine, and pyrazine rings have been developed into difluoroboronated complexes, exhibiting novel blue fluorophores. This research is indicative of the potential use of structurally similar compounds in biological imaging and organic materials applications (Yamaji et al., 2017).

Anti-Influenza Virus Activity

- Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized, showing remarkable activity against bird flu influenza (H5N1). This suggests the potential of benzamide derivatives in antiviral therapies (Hebishy et al., 2020).

properties

IUPAC Name |

N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O2/c20-19(21,22)15-5-3-13(4-6-15)18(28)24-10-11-26-17(27)8-7-16(25-26)14-2-1-9-23-12-14/h1-9,12H,10-11H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEOROPEDKSLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

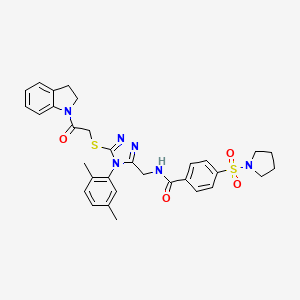

![2-(1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoacetamide](/img/structure/B2522741.png)

![6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2522744.png)

![2-ethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2522746.png)